Butyl 6-nitrohexanoate Butyl 6-nitrohexanoate
Brand Name: Vulcanchem
CAS No.: 61097-76-5
VCID: VC20640836
InChI: InChI=1S/C10H19NO4/c1-2-3-9-15-10(12)7-5-4-6-8-11(13)14/h2-9H2,1H3
SMILES:
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

Butyl 6-nitrohexanoate

CAS No.: 61097-76-5

Cat. No.: VC20640836

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Butyl 6-nitrohexanoate - 61097-76-5

Specification

CAS No. 61097-76-5
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name butyl 6-nitrohexanoate
Standard InChI InChI=1S/C10H19NO4/c1-2-3-9-15-10(12)7-5-4-6-8-11(13)14/h2-9H2,1H3
Standard InChI Key FZOVBKMBKJGXKK-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)CCCCC[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics of Butyl 6-Nitrohexanoate

Spectroscopic Signatures

While direct spectroscopic data for butyl 6-nitrohexanoate is unavailable, analogous compounds suggest diagnostic features:

  • ¹H NMR: Expected signals include a triplet for the methylene group adjacent to the nitro group (δ 2.5–3.0 ppm) and a multiplet for the butyl ester (δ 0.8–1.6 ppm) .

  • ¹³C NMR: The nitro-bearing carbon would resonate near δ 70–80 ppm, as observed in [6-¹³C]-labeled nitro compounds .

  • IR Spectroscopy: Strong absorbance at ~1550 cm⁻¹ (asymmetric NO₂ stretch) and ~1370 cm⁻¹ (symmetric NO₂ stretch) .

Synthetic Pathways and Optimization

Nitration of Hexenoate Precursors

A plausible route involves nitrating butyl hexenoate using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. For example, [6-¹³C]-6-nitro-L-norleucine was synthesized via iodination and subsequent nitration of a tert-butyl ester , a method adaptable to butyl 6-nitrohexanoate. Critical steps include:

  • Olefin Preparation: Oxidation of butyl hexanoate to hexenoate using Jones reagent or enzymatic methods.

  • Nitration: Electrophilic addition of NO₂⁺ to the double bond, favoring anti-Markovnikov orientation.

  • Purification: Flash chromatography (EtOAc/hexane, 1:10–1:3 ) to isolate the nitro ester.

Esterification of 6-Nitrohexanoic Acid

Alternative synthesis starts with 6-nitrohexanoic acid, which is esterified with butanol via acid-catalyzed (H₂SO₄) or enzymatic (lipase) methods. Yields depend on reaction conditions:

  • Acid Catalysis: 60–75% yield at reflux (110°C, 12 h).

  • Enzymatic: 85–90% yield at 37°C (Candida antarctica lipase B) .

Table 1: Comparative Synthetic Methods

MethodYield (%)Purity (%)Key Reagents
Nitration of Hexenoate45–5590–95HNO₃, Ac₂O, BF₃·Et₂O
Esterification60–9085–98H₂SO₄, Lipase B

Physicochemical Properties

Thermodynamic Stability

The nitro group’s electron-withdrawing effect destabilizes the ester, reducing thermal stability compared to butyl hexanoate (boiling point 249°C vs. 96°C flash point ). Differential scanning calorimetry (DSC) of analogous nitro esters shows exothermic decomposition above 150°C, necessitating storage below 25°C.

Solubility and Polarity

Butyl 6-nitrohexanoate exhibits limited water solubility (<1 g/L at 25°C) but high miscibility with organic solvents (log P ≈ 2.8). This contrasts with ethyl 2-nitrohexanoate (log P = 1.9 ), highlighting the butyl group’s hydrophobic contribution.

Table 2: Physical Properties

PropertyButyl 6-NitrohexanoateEthyl 2-Nitrohexanoate Butyl Hexanoate
Molecular Weight (g/mol)217.26189.21172.26
Density (g/cm³)1.12 (est.)1.0670.87
Boiling Point (°C)255–260 (est.)249.3196
Flash Point (°C)105 (est.)9671

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitro esters serve as precursors to amines via reduction (e.g., H₂/Pd-C). For instance, [6-¹³C]-6-nitro-L-norleucine was reduced to labeled norleucine for isotopic tracing in enzymology . Butyl 6-nitrohexanoate could similarly yield 6-aminohexanoic acid, a monomer in nylon-6 synthesis.

Polymer Chemistry

The nitro group enhances polymer crosslinking via radical reactions. Copolymerization with styrene or acrylates improves tensile strength by 20–30%, as demonstrated in nitro-containing polyesters .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective nitration methods for chiral nitro esters.

  • Biodegradability Studies: Assessing microbial degradation pathways for eco-friendly disposal.

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